N-(2-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide
CAS No.:
Cat. No.: VC16312044
Molecular Formula: C22H20N2O3S2
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O3S2 |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | N-(2-methylphenyl)-2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide |
| Standard InChI | InChI=1S/C22H20N2O3S2/c1-13-6-2-4-8-16(13)23-18(25)10-24-21-20(29-22(24)26)19-14(12-28-21)11-27-17-9-5-3-7-15(17)19/h2-9,14,19H,10-12H2,1H3,(H,23,25) |
| Standard InChI Key | FFBZTKPCJKOEFF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)CN2C3=C(C4C(COC5=CC=CC=C45)CS3)SC2=O |
Introduction
N-(2-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide is a complex organic compound featuring a unique combination of a thiazolidine ring and a chroman structure with an acetamide functional group. This compound belongs to the class of thiazolidine derivatives and is characterized by its intricate molecular architecture, suggesting potential biological activity and applications in medicinal chemistry.
Synthesis
The synthesis of N-(2-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide typically involves multi-step organic reactions. These reactions may utilize various reagents and catalysts to facilitate the formation of the thiazolidine and chroman structures. Key methods include condensation reactions and cyclization steps, often requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity.
Synthesis Steps
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Preparation of Starting Materials: This involves synthesizing or obtaining the necessary precursors, such as 2-methylphenyl derivatives and thiazolidinone precursors.
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Condensation Reaction: Combining the starting materials under appropriate conditions to form the initial heterocyclic structure.
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Cyclization: Further reaction steps to complete the formation of the thiazolino and thiino structures.
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Acetamide Formation: Introduction of the acetamide functional group through reaction with appropriate reagents.
Characterization Techniques
Characterization of N-(2-methylphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide involves several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's molecular structure and confirm the presence of specific functional groups.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): Helps identify functional groups based on their characteristic absorption bands.
Potential Applications
This compound has potential applications in medicinal chemistry due to its complex structure and potential biological activity. Further research is necessary to fully explore its therapeutic potential and establish its efficacy in relevant biological models.
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